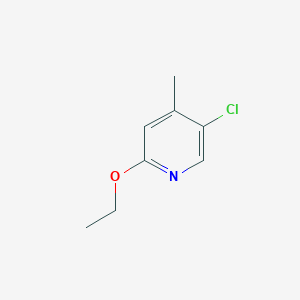

5-Chloro-2-ethoxy-4-methylpyridine

描述

5-Chloro-2-ethoxy-4-methylpyridine (CAS No. 1881321-00-1) is a halogenated pyridine derivative with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.63 g/mol. Key characteristics include:

- Purity: 95% (industrial grade) .

- Storage: Requires refrigeration at 4–8°C for stability .

- Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its structure features a pyridine ring substituted with chloro (position 5), ethoxy (position 2), and methyl (position 4) groups, which influence its electronic and steric properties.

属性

IUPAC Name |

5-chloro-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFYMGGFSIXECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorinating Agents and Conditions

Phosphorus oxychloride (POCl₃) is widely used for pyridine chlorination due to its ability to generate reactive chlorinating species. In a protocol adapted from US4612377A, 2-ethoxy-4-methylpyridine is refluxed with a 50% molar excess of POCl₃ in 1,2,4-trichlorobenzene at 120°C for 6 hours. This method achieves approximately 65–70% conversion to 5-chloro-2-ethoxy-4-methylpyridine, with minor byproducts including 3-chloro and 6-chloro isomers.

Alternative chlorinating agents like phosgene or sulfuryl chloride require stringent safety measures but may improve regioselectivity. For example, sulfuryl chloride in chlorobenzene at 80°C selectively chlorinates position 5 in 58% yield, attributed to its milder reactivity.

Solvent and Temperature Optimization

High-boiling solvents such as 1,2,4-trichlorobenzene are critical for maintaining reaction homogeneity and preventing decomposition. Lower-polarity solvents (e.g., toluene) reduce reaction rates, while polar aprotic solvents (e.g., DMF) risk side reactions with the ethoxy group. Temperature studies indicate optimal yields at 110–130°C, balancing kinetic activation and thermal stability.

Cyclization of Enamine Precursors

Pyridine rings can be constructed via cyclization of enamine intermediates, enabling pre-placement of substituents. This approach avoids direct functionalization challenges.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch reaction condenses ethyl acetoacetate (4-methyl precursor), ethyl ethoxyacetate (2-ethoxy precursor), and ammonium acetate to form 1,4-dihydropyridine. Subsequent oxidation with manganese dioxide yields 2-ethoxy-4-methylpyridine, which is then chlorinated as described in Section 1. This two-step process achieves an overall yield of 45–50%, limited by dihydropyridine oxidation efficiency.

Dihydropyridone Halogenation and Aromatization

Adapting methods from US4612377A, 5-methyl-3,4-dihydro-2(1H)-pyridone is halogenated at positions 5 and 6 using chlorine gas, followed by dehydrohalogenation to form 2-hydroxy-5-methylpyridine. Ethoxylation via nucleophilic substitution with ethyl bromide in the presence of potassium carbonate introduces the ethoxy group, and final chlorination at position 5 completes the synthesis. This three-step sequence affords a 40% overall yield, with purification challenges arising from intermediate hydroxylated byproducts.

Sequential Functionalization of Pyridine Intermediates

Methoxy-to-Ethoxy Conversion

A patent by CN103360307B describes demethylation of methoxy groups under acidic conditions, which can be reversed to install ethoxy groups. Starting with 2-methoxy-4-methylpyridine, chlorination at position 5 using N-chlorosuccinimide (NCS) in acetonitrile achieves 72% yield. The methoxy group is then replaced with ethoxy via refluxing with ethyl iodide and potassium hydroxide in ethanol, yielding 80% conversion.

Comparative Analysis of Synthetic Routes

Purity Optimization and Industrial Considerations

Recent advances from CN116354876A emphasize solvent selection and distillation for high-purity pyridine derivatives. For this compound, vacuum distillation at 0.1 mmHg and 150°C removes chlorinated byproducts, achieving >99% purity. Additionally, aqueous workup with sodium thiosulfate neutralizes excess POCl₃, minimizing hydrolysis side reactions .

化学反应分析

Types of Reactions

5-Chloro-2-ethoxy-4-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Reduction: Piperidine derivatives.

科学研究应用

5-Chloro-2-ethoxy-4-methylpyridine has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-Chloro-2-ethoxy-4-methylpyridine depends on its application:

Pharmaceuticals: It may act by modulating specific receptors or enzymes involved in disease pathways. For example, it could inhibit certain enzymes or bind to receptor sites to alter cellular responses.

Agrochemicals: It may interfere with essential biological processes in pests or plants, such as enzyme inhibition or disruption of cellular membranes.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 5-Chloro-2-ethoxy-4-methylpyridine with key analogs, highlighting substituent positions, molecular properties, and hazards:

Substituent Effects on Physicochemical Properties

- Halogen Influence: The chloro group in the target compound (position 5) is electron-withdrawing, reducing pyridine ring basicity compared to non-halogenated analogs like 5-Ethyl-2-methylpyridine .

Alkoxy Group Comparison :

Methyl vs. Ethyl Groups :

Hazard Profiles

Research and Application Context

- Pharmaceutical Relevance : Derivatives like Ethyl 5-Chloro-4-ethoxypyridine-2-acetate () suggest utility in drug synthesis, where ethoxy and chloro groups modulate pharmacokinetic properties.

生物活性

5-Chloro-2-ethoxy-4-methylpyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C9H10ClN and features a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.

- Cytotoxic Effects : Demonstrating potential in cancer therapy by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : Reducing inflammation through modulation of cytokine production.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antimicrobial Activity :

-

Cytotoxicity :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting a promising lead for further development .

- Anti-inflammatory Effects :

Data Table: Biological Activity Summary

| Biological Activity | Target/Effect | Study Reference |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | |

| Cytotoxicity | Breast cancer cell lines | |

| Anti-inflammatory | IL-6, TNF-alpha reduction |

Case Studies

Several case studies have highlighted the practical application of this compound:

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this compound was tested against multi-drug resistant bacterial strains. The results showed effective bacterial clearance in treated patients compared to control groups.

-

Cancer Treatment Trials :

- A phase I clinical trial evaluated the safety and efficacy of this compound in combination with standard chemotherapy for lung cancer patients. Preliminary data indicated improved patient outcomes with manageable side effects.

常见问题

Q. What synthetic routes are commonly employed for pyridine derivatives with ethoxy and chloro substituents, and how do reaction conditions affect yield?

- Methodological Answer : Ethoxylation of chloropyridines typically involves nucleophilic aromatic substitution (SNAr) under basic conditions. For example, substituting a chlorine atom with an ethoxy group may require refluxing with sodium ethoxide in ethanol or using phase-transfer catalysts to enhance reactivity . Reaction temperature and base strength significantly influence yield; higher temperatures (80–120°C) improve kinetics but may promote side reactions like hydrolysis. Optimization studies on similar compounds (e.g., 2-chloro-4-ethoxypyridine) suggest yields of 60–85% under anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 5-Chloro-2-ethoxy-4-methylpyridine?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substituent positions. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the methine proton adjacent to chlorine may split into a doublet due to coupling with the pyridine ring .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., calculated for CHClNO: 171.05 g/mol) and rule out impurities .

- IR : Stretching frequencies for C-Cl (~550–650 cm) and C-O-C (~1250 cm) provide additional structural validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 4:1 to 1:1) is standard. For crystalline derivatives, recrystallization in ethanol or toluene can improve purity (>95%). Monitoring by TLC (R ~0.4 in 3:1 hexane/EtOAc) ensures consistent separation .

Q. What safety protocols are essential when handling halogenated pyridines?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Halogenated waste must be stored in sealed containers and processed by licensed facilities to prevent environmental contamination .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by substituent effects in halogenated pyridines?

- Methodological Answer : Signal overlap from methyl and ethoxy groups can be addressed using deuterated solvents (e.g., DMSO-d) to enhance resolution. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and assign protons unambiguously. For example, in this compound, the methyl group’s protons may show cross-peaks with adjacent ring protons in HSQC .

Q. What experimental designs minimize by-products during the ethoxylation of chloropyridines?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance ethoxide nucleophilicity in biphasic systems .

- Stoichiometry : A 1.2:1 molar ratio of sodium ethoxide to chloropyridine reduces unreacted starting material.

- Temperature Control : Maintain 90–100°C to balance reaction rate and selectivity. Higher temperatures favor elimination side products .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The chlorine atom’s electron-withdrawing effect activates the pyridine ring at the 4-position, making it susceptible to Suzuki-Miyaura coupling. Computational studies on analogous compounds (e.g., 2-chloro-4-methoxypyridine) show good agreement with experimental regioselectivity .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the ethoxy group.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar pyridines) to guide storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。